

Structural Elucidation and Key Characteristics

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Compound Focus: Gramicidin S

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Gramicidin S (GS) is a cyclic decapeptide antibiotic produced by *Brevibacillus brevis* [1] [2]. Its primary structure is **cyclo(-Val-Orn-Leu-D-Phe-Pro)₂**, forming a dimer of identical pentapeptides joined head-to-tail [3] [2].

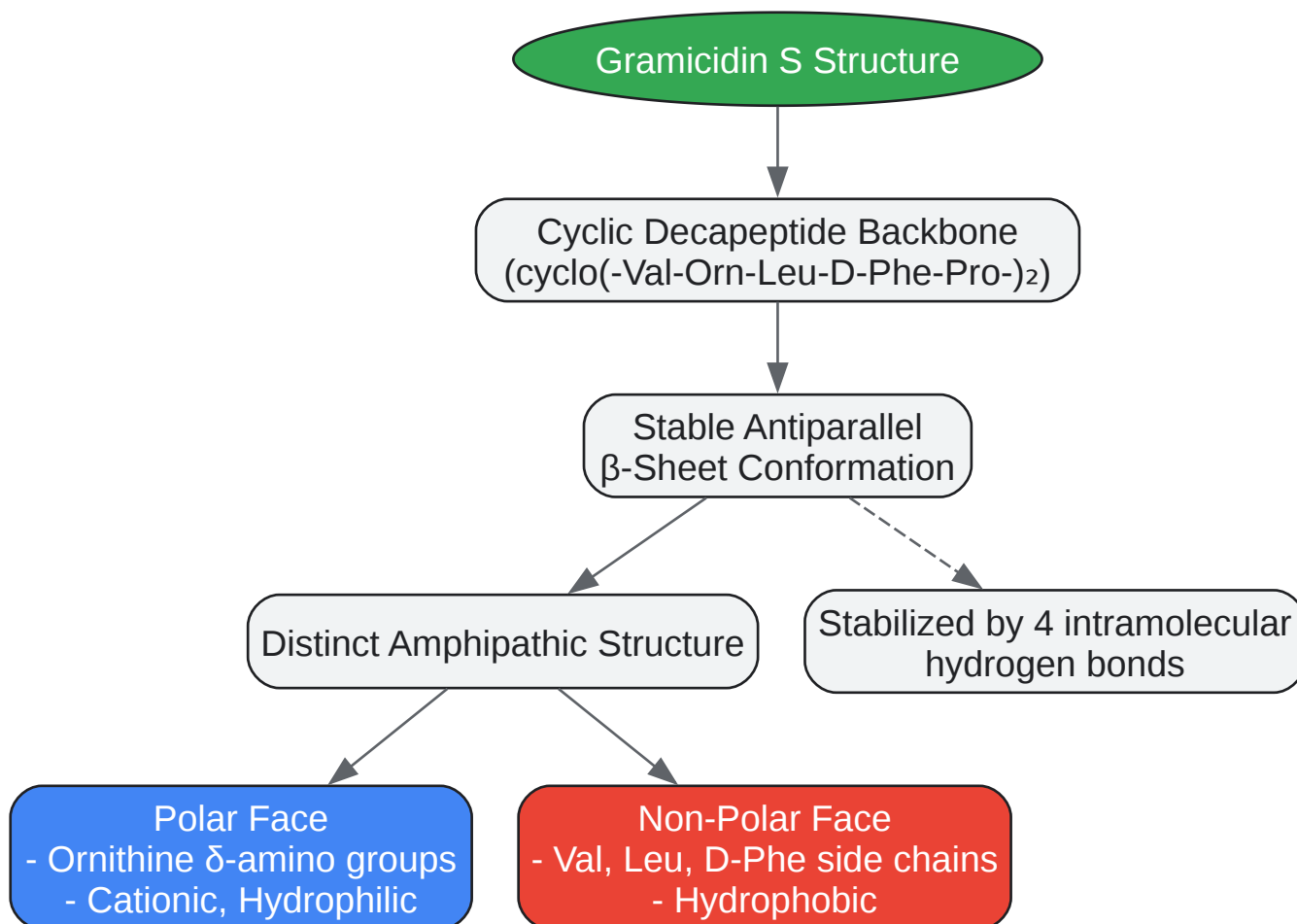
The molecule adopts a stable, **amphiphilic β -sheet structure** [3]. The two tripeptide segments (l-Val-l-Orn-l-Leu) form a double-stranded, antiparallel β -sheet, stabilized by four hydrogen bonds [3]. This creates a distinct polar and non-polar face: the hydrophobic side chains of Val, Leu, and D-Phe form one face, while the hydrophilic amino groups of the Ornithine (Orn) residues form the other [3] [2]. This amphiphilic nature is fundamental to its biological activity and interaction with membranes [3].

Table 1: Key Characteristics of **Gramicidin S**

Characteristic	Description
Primary Structure	cyclo(-Val-Orn-Leu-D-Phe-Pro) ₂ [3] [2]
Secondary Structure	Cyclic, antiparallel β -sheet [3]
Molecular Weight	1141.470 g·mol ⁻¹ [2]
Biosynthesis	Non-ribosomal peptide synthesis (NRPS) via Gramicidin S synthetase I (GrsA) and II (GrsB) [2]

Characteristic	Description
Amino Acid Features	Contains the unusual amino acid Ornithine and D-Phenylalanine [2]

The following diagram illustrates the stable secondary structure of **Gramicidin S** and its amphiphilic nature:



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*Diagram: The stable β-sheet structure of **Gramicidin S** features distinct polar and non-polar faces, crucial for its function.*

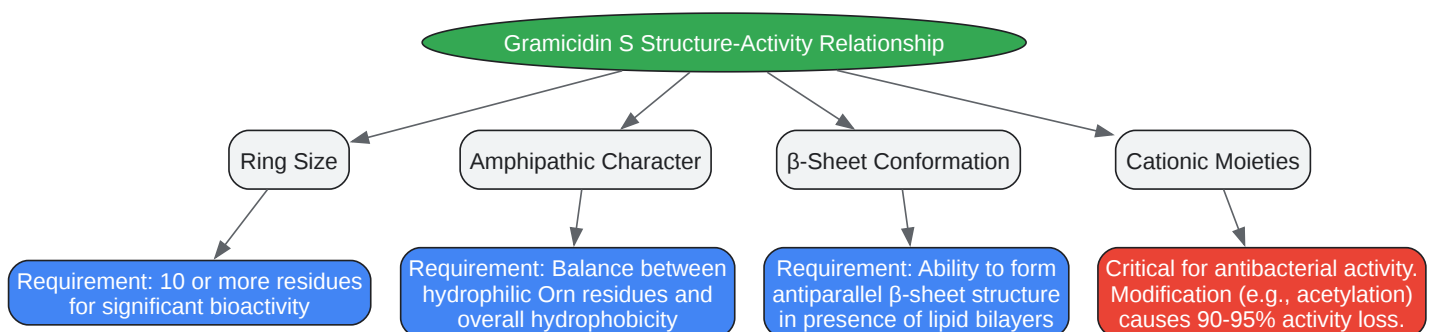
Multifaceted Mechanism of Antibacterial Action

The bioactivity of **Gramicidin S** is primarily based on its interaction with cell membranes, but recent evidence reveals a more complex, multifaceted mechanism [3] [1].

- **Membrane Permeabilization and Disruption:** GS binds to and integrates into bacterial membranes, leading to a rapid increase in permeability for low molecular weight compounds and ions [3] [1]. This causes the efflux of potassium (K^+) and depolarization of the membrane potential, disrupting cellular homeostasis [1]. At higher concentrations, it can completely disintegrate the bilayer structure [3].
- **Protein Delocalization:** A key mechanism involves the delocalization of peripheral and integral membrane proteins from the membrane. This disrupts vital cellular processes, including cell division and envelope synthesis [1].
- **Additional Intracellular Effects:** Despite being a membrane-targeting agent, GS causes DNA damage and interferes with DNA-binding proteins, suggesting secondary intracellular effects that contribute to cell death [1].

Structure-Activity Relationship (SAR) and Analog Design

The Structure-Activity Relationship (SAR) of **Gramicidin S** has been extensively studied to improve its therapeutic potential. Key structural requirements for its activity are summarized below:



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Diagram: Key structural requirements for **Gramicidin S** antimicrobial activity.

Research has focused on designing analogues with improved therapeutic indices. Key strategies include:

- **Modifying Ring Size:** Increasing the ring size from 10 to 14 residues (e.g., peptide GS14) can dissociate hemolytic activity from antimicrobial activity, reducing toxicity to human cells [4].
- **Enantiomeric Substitution:** Introducing D-amino acids into the sequence (e.g., GS14K4) disrupts β -sheet structure in benign environments and reduces amphipathicity, leading to higher specificity for microbial cells [4].
- **Amino Acid Substitution:** Replacing Orn with Lys and Phe with more polar Tyr residues (e.g., GS10) increases water solubility but can alter membrane association and biological potency [5].

Table 2: Experimental Approaches for Investigating **Gramicidin S** Mechanisms

Methodology	Application & Purpose	Key Insights from Experimental Data
Bacterial Cytological Profiling	In vivo analysis of mechanism of action using fluorescent protein tags [1].	Differentiated GS mechanisms from tyrocidines; showed GS delocalizes peripheral membrane proteins but does not strongly affect integral membrane proteins or DNA [1].
Liposome Permeability Assays	Assess peptide interaction with artificial lipid bilayers [6].	Activity is dependent on lipid composition; presence of phosphatidylethanolamine or cholesterol reduces activity of certain analogues [6].
DSC & NMR	Study effects on lipid bilayer structure and fluidity (e.g., with dimyristoyllecithin bilayers) [3].	GS disorders phospholipid headgroups and acyl chains; increasing concentration disintegrates bilayer [3].
Planar Lipid Bilayer Conductivity	Detect formation of defined ion-conducting pores in model membranes [1].	Tyrocidines form defined pores; gramicidin S pore-forming ability is disputed [1].
DiSC(3)5 Assay	Measure membrane depolarization in bacterial cells [1].	GS causes only gradual, partial depolarization at MIC, unlike immediate strong depolarization by tyrocidines [1].

Future Research and Development Directions

Gramicidin S remains a compelling template for developing new antimicrobials due to its potent activity and low resistance [1] [7]. Future directions include:

- **Rational Design of Analogues:** Leveraging established SAR and modern biophysical techniques to fine-tune peptide properties like amphipathicity and hydrophobicity to further enhance selectivity [4] [7].
- **Exploring Clinical Applications:** Its robust activity against a broad spectrum of pathogens, including multi-drug resistant bacteria, warrants continued investigation into novel formulations or delivery systems that could mitigate toxicity and enable broader therapeutic use [1] [7].

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